(2S)-2-amino-3-(3-ethylphenyl)propanoic acid
Overview
Description
(2S)-2-amino-3-(3-ethylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a carboxyl group (-COOH) attached to the third carbon atom of a propanoic acid chain. The compound also features a 3-ethylphenyl group attached to the third carbon atom, making it a derivative of phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylbenzaldehyde and glycine.
Strecker Synthesis: One common method involves the Strecker synthesis, where 3-ethylbenzaldehyde reacts with ammonium chloride and potassium cyanide to form the corresponding α-aminonitrile. This intermediate is then hydrolyzed under acidic conditions to yield this compound.
Hydrogenation: Another method involves the hydrogenation of 3-ethylcinnamic acid in the presence of a suitable catalyst to produce the desired amino acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Strecker synthesis or enzymatic methods that offer higher yields and purity. Enzymatic methods often utilize specific enzymes to catalyze the reaction, reducing the need for harsh chemicals and extreme conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2S)-2-amino-3-(3-ethylphenyl)propanoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or the ethyl group is oxidized to a carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, where the ethyl group can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Products include nitro derivatives or carboxylic acids.
Reduction: Products include primary amines or alcohols.
Substitution: Products include halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-(3-ethylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is also used in the study of protein synthesis and amino acid metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its role as a precursor to bioactive compounds that may have anti-inflammatory or analgesic properties.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid involves its interaction with specific enzymes and receptors in the body. The amino acid can be incorporated into proteins, influencing their structure and function. It may also act as a precursor to neurotransmitters or other bioactive molecules, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: (2S)-2-amino-3-phenylpropanoic acid, a naturally occurring amino acid.
Tyrosine: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, another naturally occurring amino acid with a hydroxyl group on the aromatic ring.
Leucine: (2S)-2-amino-4-methylpentanoic acid, a branched-chain amino acid.
Uniqueness
(2S)-2-amino-3-(3-ethylphenyl)propanoic acid is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and influences its reactivity and interactions with biological molecules.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-ethylphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHQPSVGLVGLLD-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.